4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound notable for its potential therapeutic applications. This compound features a tetrahydroquinoline core, which is often associated with various biological activities, including anti-inflammatory and anticancer properties. The compound's structure includes a chloro group and an ethanesulfonyl moiety, which may contribute to its bioactivity.
The compound can be synthesized through multi-step organic reactions involving various reagents and conditions. It is primarily studied in the context of drug discovery and medicinal chemistry due to its unique structural characteristics.
4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can be classified under:
The synthesis of 4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Typical conditions include:
The molecular formula for 4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is , with a molecular weight of approximately 376.4 g/mol.
Property | Value |
---|---|
Molecular Formula | C19H21ClN2O3S |
Molecular Weight | 376.4 g/mol |
IUPAC Name | 4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
InChI Key | HTWYOSXDOMZQCS-UHFFFAOYSA-N |
Canonical SMILES | CC(S(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C)C(=O)C3=CC=C(C=C3)Cl |
4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific biological targets. The compound may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation:
The physical properties include:
Key chemical properties include:
4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has potential applications in:
This compound exemplifies the intricate relationship between chemical structure and biological activity, making it a valuable subject in medicinal chemistry research.
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9